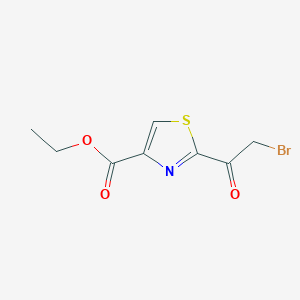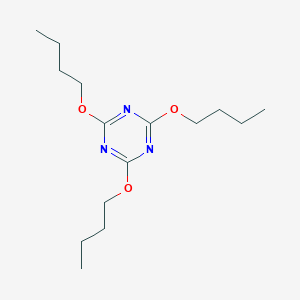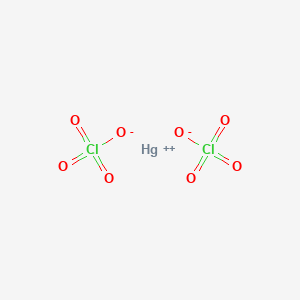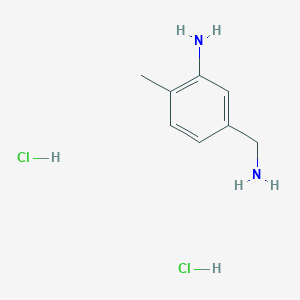![molecular formula C49H68N10O10S2 B012769 Octreotide[reduced] CAS No. 108102-46-1](/img/structure/B12769.png)
Octreotide[reduced]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octreotide[reduced] is a synthetic peptide derived from somatostatin, a hormone that regulates various physiological processes in the body. Octreotide[reduced] is a truncated form of octreotide, which has been modified to increase its stability and reduce its toxicity. This peptide has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neuroscience, and endocrinology.
作用機序
Octreotide[reduced] exerts its effects by binding to somatostatin receptors, which are present in various tissues throughout the body. By binding to these receptors, octreotide[reduced] inhibits the secretion of hormones and neurotransmitters, leading to a variety of physiological effects. Additionally, octreotide[reduced] has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
Octreotide[reduced] has a number of biochemical and physiological effects, including inhibition of growth hormone secretion, suppression of insulin secretion, and modulation of neurotransmitter release. Additionally, octreotide[reduced] has been shown to induce apoptosis in cancer cells, leading to tumor regression.
実験室実験の利点と制限
Octreotide[reduced] has several advantages for use in laboratory experiments. It is stable, easily synthesized, and has a high affinity for somatostatin receptors. However, its effects can be variable depending on the tissue and receptor type, and its use may be limited by its high cost.
将来の方向性
There are several potential future directions for research on octreotide[reduced]. One area of interest is the development of novel analogs with improved stability and potency. Additionally, further studies are needed to fully elucidate the mechanisms of action of octreotide[reduced] in different tissues and cell types. Finally, octreotide[reduced] may have potential applications in other areas of research, such as immunology and infectious diseases.
In conclusion, octreotide[reduced] is a promising peptide with a wide range of potential applications in scientific research. Its stability, potency, and ability to modulate various physiological processes make it an attractive candidate for further investigation. With continued research, octreotide[reduced] may become an important tool for understanding and treating a variety of diseases and conditions.
合成法
Octreotide[reduced] is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
科学的研究の応用
Octreotide[reduced] has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer, where octreotide[reduced] has been shown to inhibit the growth of various types of tumors, including neuroendocrine tumors and breast cancer. Octreotide[reduced] has also been investigated for its potential use in the treatment of acromegaly, a condition caused by excess growth hormone secretion. Additionally, octreotide[reduced] has been studied for its effects on the central nervous system, where it has been shown to modulate neurotransmitter release and improve cognitive function.
特性
CAS番号 |
108102-46-1 |
|---|---|
製品名 |
Octreotide[reduced] |
分子式 |
C49H68N10O10S2 |
分子量 |
1021.3 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2R)-1-[[(2R,3R)-1,3-dihydroxybutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C49H68N10O10S2/c1-28(61)39(25-60)56-48(68)41(27-71)58-49(69)42(29(2)62)59-44(64)36(19-11-12-20-50)53-46(66)38(23-32-24-52-35-18-10-9-17-33(32)35)55-45(65)37(22-31-15-7-4-8-16-31)54-47(67)40(26-70)57-43(63)34(51)21-30-13-5-3-6-14-30/h3-10,13-18,24,28-29,34,36-42,52,60-62,70-71H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1 |
InChIキー |
CIUSIIWVMHENRE-OULOTJBUSA-N |
異性体SMILES |
C[C@H]([C@@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=CC=C4)N)O |
SMILES |
CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
正規SMILES |
CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
配列 |
FCFWKTCT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



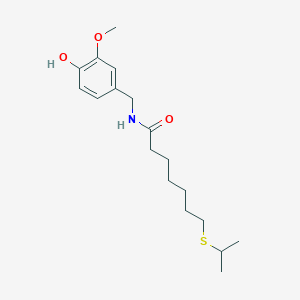

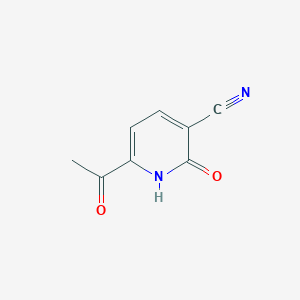


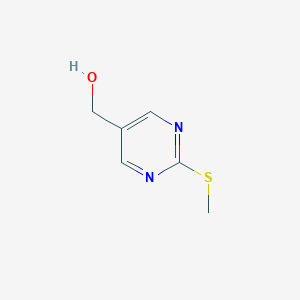


![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
